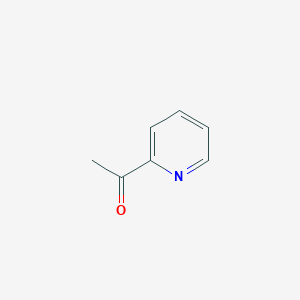
Phenylethyl resorcinol
Descripción general
Descripción
A tyrosinase inhibitor with skin-lightening activity.
Mecanismo De Acción
Target of Action
The primary target of 4-(1-Phenylethyl)benzene-1,3-diol, also known as Phenylethyl resorcinol or 4-(alpha-Methylbenzyl)resorcinol, is tyrosinase , a key enzyme in the production of melanin . This compound acts as a tyrosinase inhibitor , reducing the enzyme’s activity and thus decreasing melanin production .
Mode of Action
This compound interacts with tyrosinase by binding to its active site, thereby inhibiting the enzyme’s ability to catalyze the oxidation of tyrosine to melanin . This interaction results in a decrease in melanin production, leading to a lightening effect on the skin .
Biochemical Pathways
The compound’s action primarily affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, which can help lighten skin tone and reduce hyperpigmentation .
Pharmacokinetics
This compound exhibits high gastrointestinal absorption, indicating good bioavailability . It is also reported to be a CYP1A2 inhibitor . .
Result of Action
The molecular effect of this compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in lighter skin pigmentation . It has been reported to have skin-lightening activity , reducing the appearance of dark spots and hyperpigmentation, and brightening the skin tone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under inert atmosphere and room temperature conditions . It may oxidize when exposed to air and sunlight . Therefore, it is typically used in cosmetic formulations that protect it from air and light exposure .
Propiedades
IUPAC Name |
4-(1-phenylethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXNIMHIHYFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005319 | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-27-8 | |
| Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethyl resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl resorcinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(alpha-Methylbenzyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLETHYL RESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phenylethyl resorcinol in achieving skin-lightening effects?
A1: this compound acts as a potent tyrosinase inhibitor. [, , , , ] Tyrosinase is the key enzyme involved in the production of melanin, the pigment responsible for skin color. By inhibiting tyrosinase, this compound effectively reduces melanin synthesis, leading to a skin-lightening effect. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H14O2, and its molecular weight is 214.26 g/mol. []
Q3: Are there any notable spectroscopic characteristics of this compound?
A4: Research utilizing ultraviolet-visible (UV-Vis) spectrophotometry highlights the compound's absorbance characteristics. This property is useful for analytical method development and quantification of this compound in various formulations. []
Q4: What are the limitations of using this compound in cosmetic formulations?
A5: this compound exhibits photoinstability and poor water solubility, limiting its direct application in cosmetic formulations. [, ]
Q5: How can the stability of this compound be enhanced for cosmetic applications?
A5: Several strategies have been explored to enhance the stability and delivery of this compound:
- Encapsulation in nanocarriers: This includes nanoliposomes, [, , ] nanostructured lipid carriers (NLCs), [, , , ], ethosomes, [], transfersomes, [, , ], invasomes, [, , ] and hybrid polymeric microspheres. [] Encapsulation improves stability, solubility, and penetration into the skin.
- Addition of UV absorbers: Incorporating UV absorbers, like Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), significantly improves the photostability of this compound in formulations. []
Q6: What are the advantages of utilizing NLCs as a delivery system for this compound?
A7: NLCs demonstrate promising potential due to their ability to enhance encapsulation efficiency, improve photostability, and provide a controlled release of this compound, thereby enhancing its efficacy. [, , , ]
Q7: How do liposomes compare to other delivery systems for this compound in terms of efficacy?
A8: Liposomal formulations have been shown to exhibit higher skin deposition of this compound compared to solutions or other formulations, leading to improved tyrosinase inhibition and melanin reduction. []
Q8: What is the role of penetration enhancers in topical formulations containing this compound?
A9: Penetration enhancers, like those found in ethosomes, facilitate the delivery of this compound across the skin barrier, increasing its effectiveness in targeting melanocytes. []
Q9: Have there been any reported cases of allergic contact dermatitis associated with this compound?
A10: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound in cosmetic products. [, , , ] Patch testing with this compound is crucial for diagnosis.
Q10: Are there any known cross-reactions with other compounds when it comes to this compound allergy?
A11: While some individuals may exhibit sensitivity to this compound, cross-reactions with related compounds like resorcinol itself have not been observed in reported cases. []
Q11: What analytical methods are commonly employed to determine the content of this compound in formulations?
A12: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various formulations, including creams and nanoemulsions. [, ] UV-Vis spectrophotometry is also utilized due to the compound's characteristic absorbance properties. []
Q12: What key parameters are assessed during the validation of analytical methods for this compound?
A13: Method validation focuses on ensuring specificity, sensitivity, linearity, accuracy, and precision of the analytical technique used to quantify this compound. [, ]
Q13: What cell lines are commonly used to investigate the efficacy of this compound in inhibiting melanin production?
A14: B16 melanoma cells are frequently used to assess the anti-melanogenic effects of this compound in vitro. [, , , ] These cells are highly pigmented and provide a suitable model for studying melanin synthesis.
Q14: Have there been any clinical studies evaluating the effectiveness of this compound in treating hyperpigmentation?
A15: Yes, clinical studies have demonstrated the efficacy of topical formulations containing this compound in reducing the appearance of solar lentigines, a type of hyperpigmentation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride](/img/structure/B122189.png)


